2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone
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Overview
Description
2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone is a chemical compound that features a vinyl sulfone group and a bis(2-chloroethyl)amino groupThe presence of the vinyl sulfone group makes it a versatile molecule for bioconjugation and immobilization processes .
Preparation Methods
The synthesis of 2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone typically involves the reaction of bis(2-chloroethyl)amine with vinyl sulfone under specific conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone undergoes various chemical reactions, including:
Oxidation: The vinyl sulfone group can be oxidized under specific conditions.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with thiols, leading to the formation of thioether products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in bioconjugation processes, where it can be attached to proteins or other biomolecules.
Mechanism of Action
The mechanism of action of 2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone involves the covalent modification of target molecules. The vinyl sulfone group reacts with nucleophiles, such as thiols, leading to the formation of stable thioether bonds. This covalent attachment can inactivate target enzymes or modify the function of proteins . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone can be compared with other similar compounds, such as:
Sulfur Mustard (Bis(2-chloroethyl) sulfide): Known for its use as a chemical warfare agent, sulfur mustard has a similar bis(2-chloroethyl) group but lacks the vinyl sulfone functionality.
Nitrogen Mustards: These compounds, such as mechlorethamine, are used in chemotherapy and share the bis(2-chloroethyl) group but differ in their overall structure and applications.
Properties
CAS No. |
63978-55-2 |
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Molecular Formula |
C8H15Cl2NO2S |
Molecular Weight |
260.18 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-ethenylsulfonylethanamine |
InChI |
InChI=1S/C8H15Cl2NO2S/c1-2-14(12,13)8-7-11(5-3-9)6-4-10/h2H,1,3-8H2 |
InChI Key |
ILSOXKMICJIDOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CCN(CCCl)CCCl |
Origin of Product |
United States |
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